N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide
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Description
N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide is a useful research compound. Its molecular formula is C16H14N8O3 and its molecular weight is 366.341. The purity is usually 95%.
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Biological Activity
N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide is a complex heterocyclic compound that has garnered attention for its potential biological activities. The structure combines elements known for their pharmacological properties, particularly in the realms of anticancer and antimicrobial activities. This article reviews the biological activity of this compound based on available research findings, case studies, and synthesized data.
Chemical Structure and Properties
The compound's molecular formula is C19H18N6O3 with a molecular weight of approximately 378.396 g/mol. Its structure includes a 1,2,4-oxadiazole moiety and a triazole-pyridine framework, both of which are recognized for their diverse biological activities.
Property | Value |
---|---|
Molecular Formula | C19H18N6O3 |
Molecular Weight | 378.396 g/mol |
CAS Number | 2034413-74-4 |
Anticancer Activity
Research indicates that compounds containing oxadiazole and triazole structures exhibit significant anticancer properties. These compounds often act through various mechanisms including inhibition of key enzymes involved in cancer cell proliferation.
-
Mechanism of Action :
- Inhibition of Enzymes : Studies have shown that oxadiazole derivatives can inhibit enzymes such as thymidylate synthase and histone deacetylases (HDAC), which are crucial for cancer cell growth and survival .
- Cell Cycle Arrest : Some derivatives have been observed to induce cell cycle arrest in cancer cells, leading to apoptosis .
- Case Studies :
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent.
- Broad Spectrum Activity :
-
Mechanism of Action :
- The antimicrobial activity is hypothesized to result from the disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism .
Pharmacokinetics and Toxicity
The pharmacokinetic profile of this compound suggests good metabolic stability due to the oxadiazole moiety . Toxicity studies indicate that many derivatives are non-toxic to human cells at therapeutic doses.
Properties
IUPAC Name |
N-[[8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-2-(6-oxopyridazin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N8O3/c1-10-19-16(27-22-10)11-4-3-7-23-12(20-21-15(11)23)8-17-13(25)9-24-14(26)5-2-6-18-24/h2-7H,8-9H2,1H3,(H,17,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRBUTLDNXOTWSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC=CN3C2=NN=C3CNC(=O)CN4C(=O)C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N8O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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